molecular formula C10H8F2O2 B6280808 methyl 3-(2,2-difluoroethenyl)benzoate CAS No. 2110517-85-4

methyl 3-(2,2-difluoroethenyl)benzoate

Cat. No.: B6280808
CAS No.: 2110517-85-4
M. Wt: 198.2
InChI Key:
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Description

Methyl 3-(2,2-difluoroethenyl)benzoate is an organic compound with the molecular formula C10H8F2O2 It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the hydrogen atoms on the benzene ring are substituted with a 2,2-difluoroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction, where a difluoroethenyl halide reacts with a methyl benzoate derivative in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) and a temperature range of 60-100°C.

Industrial Production Methods

Industrial production of methyl 3-(2,2-difluoroethenyl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and reducing the risk of hazardous side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-difluoroethenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and a suitable electrophile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoroethyl derivatives .

Scientific Research Applications

Methyl 3-(2,2-difluoroethenyl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(2,2-difluoroethenyl)benzoate involves its interaction with specific molecular targets. The difluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the difluoroethenyl group, making it less reactive in certain chemical reactions.

    Methyl 3-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a difluoroethenyl group, leading to different chemical properties and reactivity.

Uniqueness

Methyl 3-(2,2-difluoroethenyl)benzoate is unique due to the presence of the difluoroethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable .

Properties

CAS No.

2110517-85-4

Molecular Formula

C10H8F2O2

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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